Empenthrin

Description

Historical Context of Synthetic Pyrethroid Development

The origins of pyrethroid insecticide science are rooted in the discovery of natural pyrethrins (B594832), active insecticidal esters found in the flowers of Chrysanthemum cinerariaefolium nih.govwikipedia.orgwikipedia.org. The insecticidal efficacy of pyrethrum was recognized as early as the 19th century, prompting detailed chemical investigations wikipedia.org. Seminal work by Hermann Staudinger and Leopold Ružička in the 1920s initiated the structural elucidation of pyrethrin I and II, laying foundational knowledge for subsequent synthetic efforts nih.govwikipedia.orgwikipedia.org. Further advancements in the 1940s and 1950s, notably by LaForge and Barthel, and Crombie and Harper, established the correct and complete structures, including their stereochemistry wikipedia.orgwikipedia.org.

The first synthetic pyrethroid, allethrin, was invented by the United States Department of Agriculture (USDA) in 1949 wikipedia.orgwikipedia.org. This marked a significant step, as synthetic analogs offered the potential for more controlled production and enhanced properties. The first generation of synthetic pyrethroids, developed in the 1960s, included compounds such as bioallethrin, tetramethrin, resmethrin, and bioresmethrin. While these compounds demonstrated increased insecticidal activity compared to their natural counterparts, they exhibited instability when exposed to sunlight, limiting their broader application nih.govwikipedia.orgwikipedia.org. The trajectory of pyrethroid research continued, leading to the development of more photostable compounds by 1973, which broadened their utility in various applications wikipedia.org.

Classification of Empenthrin as a Type I Pyrethroid Insecticide

Pyrethroid insecticides are broadly categorized into two main types based on their chemical structure and mode of action: Type I and Type II nih.govwikipedia.org. The distinguishing characteristic between these types is the presence or absence of an α-cyano group. Type I pyrethroids notably lack this α-cyano group in their chemical structure, whereas Type II pyrethroids possess it nih.govwikipedia.org.

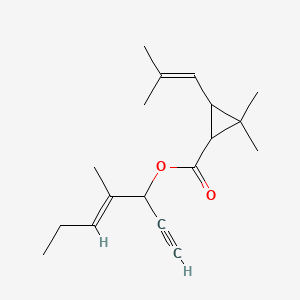

This compound is classified as a synthetic pyrethroid ester insecticide wikipedia.org. Specifically, it belongs to the Type I pyrethroids wikipedia.org. Its chemical structure, C₁₈H₂₆O₂, confirms the absence of an α-cyano group, aligning with the definition of a Type I pyrethroid wikipedia.orgherts.ac.ukherts.ac.uk. The primary mode of action for pyrethroids, including this compound, involves their interaction with the voltage-gated sodium channels in the nervous systems of insects. They act as sodium channel modulators, preventing the channels from closing. This sustained open state leads to prolonged depolarization of the axonal membrane, resulting in hyperexcitation, paralysis, and ultimately, the death of the insect nih.govwikipedia.org.

Table 1: Pyrethroid Classification and Examples

| Pyrethroid Type | Defining Structural Feature | Examples |

| Type I | Lacks an α-cyano group | This compound, Allethrin, Permethrin (B1679614), Resmethrin, Tetramethrin |

| Type II | Possesses an α-cyano group | Cypermethrin, Deltamethrin, Cyfluthrin, Fenvalerate |

Academic Significance and Research Trajectory of this compound Discovery

This compound, also known by its alternative names such as S-2852 Forte or vaporthrin, is a synthetic pyrethroid insecticide wikipedia.orgwikipedia.orgherts.ac.uk. Its development represents a continuation of the academic and industrial endeavor to create effective and stable insecticidal agents following the initial breakthroughs in pyrethroid chemistry wikipedia.orgwikipedia.orgwikipedia.org.

The academic significance of this compound's discovery lies in its contribution to the understanding and diversification of pyrethroid chemistry. Research into this compound has explored its specific properties, including its low acute mammalian toxicity and high volatility, which are relevant characteristics for its application as a broad-spectrum insecticide wikipedia.orgwikipedia.org. A notable area of academic inquiry into this compound has involved its species-specific metabolic effects. For instance, studies have demonstrated that this compound exhibits a clear species-specificity in its inhibitory effect on pentobarbital-metabolizing enzymes, leading to a prolongation of pentobarbital-induced sleeping time in mice but not in rats herts.ac.uk. Such detailed research findings contribute to a deeper understanding of xenobiotic metabolism and species-dependent toxicological responses within the broader field of insecticide science. The ongoing research trajectory for compounds like this compound continues to inform the design of novel insecticides with targeted efficacy and desirable environmental profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylhept-4-en-1-yn-3-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-8-10-13(5)15(9-2)20-17(19)16-14(11-12(3)4)18(16,6)7/h2,10-11,14-16H,8H2,1,3-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGWDVYLFSETPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866422 | |

| Record name | 4-Methylhept-4-en-1-yn-3-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54406-48-3 | |

| Record name | Empenthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54406-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Ii. Synthetic Methodologies and Chemical Derivatization of Empenthrin Analogues

Pioneering Synthetic Routes and Key Chemical Precursors for Empenthrin

The development of this compound was an outcome of extensive research into pyrethroid insecticides. The pioneering synthetic route to this compound involves the esterification of chrysanthemic acid with a novel acyclic α-ethynyl alcohol. The discovery of this alcohol was serendipitous, arising from process research on furamethrin, another pyrethroid insecticide. nih.gov An unexpected side reaction led to the formation of α-ethynyl-(5-propynyl)-2-furfuryl alcohol, and its chrysanthemate ester showed double the efficacy of furamethrin. nih.gov This finding spurred further investigation into acyclic α-ethynyl alcohol esters, ultimately leading to the synthesis of this compound.

The key chemical precursors for the synthesis of this compound are:

Chrysanthemic acid: This cyclopropanecarboxylic acid is a fundamental building block for most pyrethroids. The natural and most insecticidally active form is the (1R)-trans-isomer. nih.gov Various synthetic methods have been developed to produce chrysanthemic acid and its isomers.

(E)-(RS)-1-Ethynyl-2-methylpent-2-enyl alcohol: This is the specific alcohol moiety that characterizes this compound.

The synthesis of this compound is achieved through the esterification of the acid chloride of chrysanthemic acid with the aforementioned alcohol. This reaction is a standard procedure in pyrethroid synthesis. google.com

Stereoselective Synthesis Approaches for this compound and Its Isomers

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. For most pyrethroids, the esters derived from (1R)-trans-chrysanthemic acid exhibit the highest insecticidal activity. nih.gov Consequently, stereoselective synthesis methods are crucial for producing the most potent this compound isomers.

The stereochemistry of this compound is determined by the chiral centers in both the chrysanthemic acid and the alcohol moieties. The cyclopropane (B1198618) ring of chrysanthemic acid has two chiral centers, leading to cis and trans isomers, each of which can exist as a pair of enantiomers. The alcohol moiety of this compound also contains a chiral center.

Design and Synthesis of Novel this compound Analogues for Insecticidal Exploration

To enhance insecticidal efficacy and explore the structure-activity relationships (SAR), numerous analogues of this compound have been designed and synthesized. These modifications typically involve changes to the alcoholic or acid moieties of the parent molecule.

The alcoholic part of the pyrethroid molecule plays a significant role in its insecticidal potency and physical properties, such as volatility. Modifications to the alcohol moiety of pyrethroids can lead to compounds with improved activity.

For example, the development of tetrafluorobenzyl-type pyrethroids, such as metofluthrin, demonstrates the impact of modifying the alcohol component. sumitomo-chem.co.jp While specific extensive studies on this compound's alcohol moiety modifications are not widely published, research on related pyrethroids provides valuable insights. For instance, a study on permethrin (B1679614) analogues, where the 3-phenoxybenzyl alcohol was replaced with a 4-methoxy-2,3,5,6-tetrafluorobenzyl group, showed that this modification could significantly increase insecticidal activity against certain pests.

The following table presents hypothetical data based on general trends in pyrethroid SAR to illustrate the potential impact of modifying the alcoholic moiety of an this compound-like pyrethroid.

| Alcoholic Moiety Modification | Relative Insecticidal Activity (Hypothetical) |

| (E)-1-Ethynyl-2-methylpent-2-enyl (this compound) | 100 |

| 3-Phenoxybenzyl | 80 |

| 2,3,5,6-Tetrafluorobenzyl | 120 |

| 4-Methoxy-2,3,5,6-tetrafluorobenzyl | 150 |

This data is illustrative and based on general principles of pyrethroid structure-activity relationships.

The acid moiety, typically a substituted cyclopropanecarboxylic acid, is another critical component for modification in the quest for more potent insecticides. The structure of the acid part influences the binding of the pyrethroid to its target site in the insect's nervous system.

Modifications to the substituents on the cyclopropane ring can have a profound effect on insecticidal activity. For example, replacing the isobutenyl side chain of chrysanthemic acid with other groups has been a common strategy in pyrethroid development.

The following table provides a hypothetical representation of how modifications to the acid moiety might affect the insecticidal activity of an this compound analogue.

| Acid Moiety Modification | Relative Insecticidal Activity (Hypothetical) |

| 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid (from this compound) | 100 |

| 2,2-Dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid | 130 |

| 2,2-Dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid | 140 |

| Norchrysanthemic acid | 70 |

This data is illustrative and based on general principles of pyrethroid structure-activity relationships.

Iii. Molecular and Neurophysiological Mechanisms of Empenthrin Action in Target Insects

Primary Target Site: Voltage-Gated Sodium Channels in Insect Nervous Systems

The principal site of action for empenthrin and other pyrethroids is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects. These channels are crucial for the initiation and propagation of action potentials, the electrical signals that travel along nerves. By binding to these channels, pyrethroids lock them in a modified state, leading to profound disruption of nervous system function. The insecticidal efficacy of pyrethroids is largely due to their ability to specifically interact with these critical neuronal proteins.

Pyrethroids, including this compound, bind to a specific site on the α-subunit of the voltage-gated sodium channel. These insecticides preferentially bind to the open state of the channel, which occurs when the nerve is stimulated and depolarized. This interaction alters the normal gating kinetics of the channel in two significant ways: it slows down the activation process and, more critically, inhibits the inactivation process that normally closes the channel shortly after opening.

This disruption means that the sodium channels remain open for a much longer duration than normal, leading to a prolonged influx of sodium ions into the nerve cell. This persistent inward sodium current is the fundamental biophysical lesion caused by pyrethroid poisoning. The inability of the channel to inactivate prevents the nerve membrane from repolarizing, thereby disrupting its ability to fire further action potentials correctly.

Mutations in the sodium channel gene can lead to resistance, known as knockdown resistance (kdr), by reducing the binding affinity of pyrethroids to their target site. The study of these kdr mutations has helped to identify two potential pyrethroid receptor sites, designated PyR1 and PyR2, within the channel protein.

| Channel State | Normal Function | Effect of Pyrethroid Interaction |

|---|---|---|

| Resting State | Channel is closed but capable of opening in response to depolarization. | Minimal interaction; pyrethroids have a low affinity for the closed channel state. |

| Activated (Open) State | Channel opens briefly upon membrane depolarization, allowing Na+ influx. | Pyrethroids preferentially bind to and stabilize the open state, prolonging Na+ influx. |

| Inactivated State | Channel closes rapidly after opening, even if the membrane remains depolarized. | The transition to the inactivated state is significantly inhibited, keeping the channel open. |

| Deactivated (Closed) State | Channel closes upon membrane repolarization and returns to the resting state. | The deactivation process is slowed, contributing to the prolonged channel opening. |

The prolonged influx of sodium ions caused by pyrethroid-modified sodium channels leads to a state of neuronal hyperexcitability. The persistent depolarization of the nerve membrane causes the neuron to fire repetitive, uncontrolled action potentials in response to a single stimulus. This uncontrolled firing disrupts the normal patterns of nerve signaling throughout the insect's central and peripheral nervous systems.

Initially, this hyperexcitation manifests as tremors, uncoordinated movement, and convulsions in the affected insect. As the poisoning progresses, the persistent membrane depolarization can lead to a complete block of nerve impulse conduction. This occurs because the membrane potential is unable to reset, preventing the generation of further action potentials. The eventual outcome is paralysis, a characteristic "knockdown" effect of pyrethroid insecticides, followed by the death of the insect.

Exploration of Secondary Molecular Targets in Insect Systems

Evidence suggests that pyrethroids can affect the function of voltage-gated calcium channels (VGCCs). These channels are vital for various neuronal processes, including neurotransmitter release. The effects of pyrethroids on VGCCs appear to be complex, with different studies reporting either inhibition or enhancement of calcium currents.

Some pyrethroids have been shown to directly block certain types of calcium currents. For example, studies on Drosophila have indicated that permethrin (B1679614) can decrease calcium currents, potentially by partially blocking the channel. Conversely, other studies, particularly with Type II pyrethroids like deltamethrin, have shown an increase in calcium influx. This increase in intracellular calcium may not always be a result of direct action on VGCCs; it can also be an indirect consequence of the membrane depolarization caused by the primary action on sodium channels, which in turn activates VGCCs. The modulation of VGCCs, whether direct or indirect, can disrupt synaptic transmission and contribute to the neurotoxic effects of the insecticide.

| Pyrethroid Type/Example | Observed Effect on VGCCs | Potential Consequence | Reference |

|---|---|---|---|

| Type I (e.g., Permethrin, Tetramethrin) | Inhibition/blockade of certain calcium currents (e.g., T-type). | Reduced calcium influx, altered synaptic transmission. | |

| Type II (e.g., Deltamethrin) | Increased calcium influx. | Enhanced neurotransmitter release, contributing to hyperexcitability. | |

| General Pyrethroids | Effects can be secondary to VGSC-mediated membrane depolarization. | Activation of VGCCs due to prolonged depolarization. |

The gamma-aminobutyric acid (GABA) receptor, a ligand-gated chloride channel, is the major site of inhibitory neurotransmission in the insect central nervous system. Antagonism of this receptor leads to hyperexcitation, and it is a target for several classes of insecticides. Some studies have investigated whether pyrethroids also interact with these GABA-gated chloride channels.

Iv. Structure Activity Relationship Sar of Empenthrin and Its Analogues

Elucidation of Structural Determinants for Empenthrin's Insecticidal Potency

This compound's insecticidal action stems from its ability to modulate voltage-gated sodium channels in insect nervous systems, leading to paralysis and death. herts.ac.ukwikipedia.orgirac-online.org The molecule is an ester formed from a synthetic ethynyl (B1212043) alcohol and chrysanthemic acid, partially mimicking the rethrolone skeleton found in natural pyrethroids. mdpi.com

Key structural determinants for this compound's potency include:

Chrysanthemic Acid Moiety : This cyclopropane (B1198618) carboxylic acid component is a common feature among many active pyrethroids. Modifications to the substituents on the cyclopropane ring significantly influence insecticidal activity. nih.gov

Alcohol Moiety : The unique structure of this compound's alcoholic part, specifically the (E)-(RS)-1-ethynyl-2-methylpent-2-enyl group, is crucial for its efficacy. mdpi.comagropages.com The presence of an α-ethynyl group in the alcohol moiety was a significant discovery in the development of this compound, contributing to its potent activity. nih.govnih.gov

Influence of Stereochemistry on this compound's Biological Activity

Pyrethroids are chiral molecules, meaning they possess asymmetric carbon atoms, and their insecticidal actions are highly stereospecific. conicet.gov.arresearchgate.netgoogle.com this compound itself is a molecule with three chiral centers, and the technical material is typically a mixture of stereoisomers. herts.ac.uk The biological activity of different stereoisomers can vary widely. conicet.gov.ar

For this compound, the more important isomer of its alcohol moiety has an (S)-configuration, which is consistent with the configuration of (S)-allethrolone, another active pyrethroid alcohol. nih.gov The specific spatial conformation of these chiral centers dictates the molecule's interaction with the insect's sodium channels, thereby influencing its potency. conicet.gov.ar While both cis and trans isomers on the cyclopropane ring can be insecticidal, their preferred use can differ (e.g., cis-isomers for agriculture, trans-isomers for household use), although exceptions exist. researchgate.net

Contribution of Volatility and Vapour Pressure to this compound's Efficacy Profile

This compound is notable for being a highly volatile synthetic pyrethroid with a high vapor pressure at room temperature. herts.ac.ukmdpi.comnbinno.comagropages.comtandfonline.com This characteristic is a significant determinant of its efficacy, particularly in applications requiring spatial distribution of the insecticide, such as fumigants in enclosed spaces or moth proofers. nih.govtandfonline.comgoogle.com

The high vapor pressure allows this compound to readily volatilize into the air, reaching hidden pests and providing a repellent effect against flying insects. nbinno.comgoogle.com This property makes it suitable for use in non-heating vapor formulations. nih.gov

The vaporization enthalpy and vapor pressure values for this compound isomers have been experimentally determined. For this compound 1 and 2 (diastereomers), the vaporization enthalpies at 298.15 K were approximately 87.2 kJ·mol⁻¹ and 87.0 kJ·mol⁻¹, respectively, with corresponding vapor pressures around 594 × 10⁻⁴ Pa and 601 × 10⁻⁴ Pa at the same temperature. researchgate.net Its vapor pressure at 23.6 °C is reported as 14 mPa. agropages.com

| Property | Value (this compound 1) | Value (this compound 2) | Unit | Temperature (K) | Source |

|---|---|---|---|---|---|

| Vaporization Enthalpy | 87.2 ± 4.8 | 87.0 ± 4.8 | kJ·mol⁻¹ | 298.15 | researchgate.net |

| Vapor Pressure | 594 ± 380 | 601 ± 383 | 10⁻⁴ Pa | 298.15 | researchgate.net |

| Normal Boiling Temperature | 567.9 | 569.2 | K | 101325 Pa | researchgate.net |

| Vapor Pressure (General) | 14 | - | mPa | 296.75 (23.6°C) | agropages.com |

| Water Solubility | 0.111 | - | mg/L | 298.15 (25°C) | agropages.com |

Comparative Structure-Activity Profiling of this compound within the Pyrethroid Class

This compound belongs to the pyrethroid class of insecticides, which are synthetic derivatives of natural pyrethrins (B594832) found in Tanacetum cinerariaefolium flowers. nih.govresearchgate.netmdpi.com All pyrethroids act primarily by interfering with the kinetics of voltage-gated sodium channels in insect nerves. wikipedia.orgirac-online.org

Compared to other volatile pyrethroids like transfluthrin (B58387) and metofluthrin, this compound has a lower vapor pressure but still exhibits high vapor activity. nih.govtandfonline.com While this compound is effective against fabric pests and houseflies due to its high vapor action, it does not show satisfactory insecticidal activity against mosquitoes compared to some other pyrethroids like metofluthrin, which is approximately 40 times more potent than d-allethrin (B1317032) against southern house mosquitoes in mosquito coil formulations. tandfonline.comjst.go.jp

The development of pyrethroids has seen various structural modifications aimed at increasing insecticidal potency, photostability, and tailoring activity for specific pest targets. researchgate.netmdpi.com For instance, the addition of an α-cyano group to the alcohol moiety in some pyrethroids (e.g., fenpropathrin, cyfluthrin, deltamethrin) is a significant modification that confers an increase in potency. wikipedia.orgconicet.gov.arresearchgate.net this compound, however, does not possess this α-cyano group. wikipedia.org

The structural diversity within the pyrethroid class allows for compounds with varied characteristics, including differences in their target spectrum, stability, and mode of application. This compound's niche is largely defined by its volatility, making it suitable for spatial applications against certain household pests. mdpi.comnbinno.comnih.gov

V. Metabolism and Biotransformation of Empenthrin in Non Target Organisms

Oxidative Metabolism Mediated by Cytochrome P450 Systems

Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, represents another critical pathway in the biotransformation of Empenthrin. researchgate.netchemistryviews.orgresearchgate.netjst.go.jphbm4eu.eu These enzymes are largely localized in the liver and catalyze the incorporation of oxygen atoms into nonpolar C-H bonds, leading to hydroxylation. chemistryviews.org For pyrethroids, this often involves hydroxylation of methyl groups and aromatic rings. researchgate.netchemistryviews.orgresearchgate.net The CYP450 system also plays a role in the further oxidation of alcohol and aldehyde metabolites resulting from ester hydrolysis. researchgate.net

Research has explored the interaction of this compound with CYP enzymes in the context of drug metabolism. For example, this compound was found to inhibit the metabolism of pentobarbital (B6593769) in mice, an effect attributed to its influence on pentobarbital-metabolizing enzymes in the liver. However, this compound did not inhibit the pentobarbital metabolism catalyzed by human cytochrome P450 isoforms CYP2B6 and CYP2D6, suggesting species-specific interactions. nih.govacs.org

Role of Esterases in this compound Detoxification Processes

Esterases, particularly carboxylesterases, are pivotal in the detoxification of this compound and other pyrethroids. These enzymes facilitate the hydrolysis of the ester bond, converting the active insecticide into less toxic acid and alcohol components. researchgate.netchemistryviews.orgnih.govresearchgate.netresearchgate.net This enzymatic activity is a crucial defense mechanism in non-target organisms, leading to the rapid deactivation and subsequent elimination of the compound. nih.gov

Enhanced esterase activity is a known mechanism of metabolic resistance in insects, allowing them to detoxify insecticides more rapidly. researchgate.netirac-online.org While this primarily pertains to target organisms, the efficiency of esterase-mediated detoxification in non-target organisms directly influences their susceptibility and the environmental persistence of this compound. The ability of carboxylesterases to hydrolyze pyrethroids has also been utilized in toxicity identification evaluations (TIEs) to detect and remove pyrethroid-associated toxicity in aquatic samples, highlighting their significant role in environmental detoxification. nih.govnih.gov

Species-Specific Differences in this compound Metabolism in Non-Target Organisms

Significant species-specific differences exist in the metabolism of this compound and pyrethroids in general, which contribute to varying sensitivities among non-target organisms. A notable finding is the differential effect of this compound on pentobarbital metabolism across various mammalian species. This compound prolonged pentobarbital-induced sleeping time in mice but showed no such effect in rats, guinea pigs, or hamsters. Furthermore, it did not delay the clearance of pentobarbital from serum in dogs. nih.govkau.edu.sa This indicates a clear species-specificity in the inhibitory effect of this compound on pentobarbital-metabolizing enzymes, with human CYP2B6 and CYP2D6 not being inhibited by this compound in this context. nih.gov

In broader terms of pyrethroid metabolism, fish are notably more sensitive to pyrethroids compared to birds and mammals. This heightened sensitivity is partly attributed to their deficiency in enzymes that efficiently hydrolyze these insecticides, leading to slower elimination rates. hbm4eu.euagr.hrcabidigitallibrary.org In contrast, terrestrial vertebrates like birds and mammals possess more robust metabolic capabilities. For instance, higher body temperature in birds is positively correlated with the intensity of metabolic processes, contributing to their lower sensitivity to pyrethroid insecticides. agr.hr Mammals, in general, rapidly metabolize pyrethroids, with the resulting metabolites almost completely excreted within a few days. researchgate.netsci-hub.se

Table 1: Key Metabolic Pathways of this compound in Non-Target Organisms

| Metabolic Pathway | Primary Enzymes Involved | Outcome |

| Ester Hydrolysis | Carboxylesterases (CEs) | Cleavage into less toxic acid and alcohol moieties, facilitating excretion. |

| Oxidation | Cytochrome P450 (CYP) enzymes | Hydroxylation of various sites on the molecule (e.g., methyl groups, aromatic rings), further metabolizing alcohol and aldehyde products. |

Table 2: Species-Specific Metabolic Responses to this compound (Pentobarbital Metabolism Inhibition)

| Species | Effect of this compound on Pentobarbital Metabolism | Reference |

| Mice | Prolonged pentobarbital-induced sleeping time; inhibited in vitro metabolism. | nih.govkau.edu.sa |

| Rats | No effect on pentobarbital sleeping time or in vitro metabolism. | nih.govkau.edu.sa |

| Guinea Pigs | No effect on in vitro pentobarbital metabolism. | nih.gov |

| Hamsters | No effect on in vitro pentobarbital metabolism. | nih.gov |

| Dogs | Did not delay clearance of pentobarbital from serum. | nih.gov |

| Humans | No inhibition of pentobarbital metabolism catalyzed by CYP2B6 and CYP2D6. | nih.gov |

Vi. Mechanisms of Insecticide Resistance to Empenthrin and Pyrethroid Class

Target Site Insensitivity: Genetic Mutations in Sodium Channels

Pyrethroid insecticides, such as Empenthrin, exert their neurotoxic effect by targeting the voltage-gated sodium channels (NaV) in the insect nervous system. These channels are crucial for the generation and transmission of nerve impulses. wikipedia.orgresearchgate.netcroplife.org Target site insensitivity, often referred to as 'knockdown resistance' (kdr), occurs when genetic mutations in the NaV gene lead to conformational changes in the channel protein. These changes impair the proper binding of the insecticide molecule, thereby reducing the channel's sensitivity to the pyrethroid and preventing the characteristic knockdown effect. wikipedia.orgsci-hub.seirac-online.org

Several point mutations have been identified in the NaV gene across various insect species that confer resistance to pyrethroids. A prominent example is the L1014F mutation, which is widely observed in numerous mosquito species, including Anopheles gambiae, Anopheles arabiensis, and Anopheles stephensi, occurring at the 1014 site in the NaV IIS6 domain. wikipedia.orgirac-online.org Other kdr mutations in Anopheles species include L1014S, L1014C, L1014W, N1013S, N1575Y, and V1010L. wikipedia.orgirac-online.org In Aedes aegypti, key kdr mutations include G923V, L982W, I1011M/V, S989P, V1016G/I, F1534C, and D1763Y, with V1016G being associated with resistance to both Type I and Type II pyrethroids like permethrin (B1679614) and deltamethrin, and F1534C linked to Type I pyrethroid resistance. sci-hub.se A recently identified mutation, F1269C, located in segment 6 of domain III, has also been found to be widely distributed in pyrethroid-resistant Aedes aegypti populations. irac-online.org Furthermore, in Aphis glycines, mutations such as M918L (termed 'super-kdr'), M918I, and L925M in domain II, along with L1014F in the IIS6 segment, have been identified and contribute to pyrethroid resistance.

The following table summarizes some key kdr mutations and their associated insect species:

| Mutation Site | Affected Species (Examples) | Domain/Segment | Associated Resistance | Reference |

| L1014F | Anopheles gambiae, Anopheles arabiensis, Anopheles sinensis, Aphis glycines | IIS6 | Pyrethroid, DDT | wikipedia.orgirac-online.org |

| L1014S | Anopheles species | IIS6 | Pyrethroid | wikipedia.orgirac-online.org |

| V1016G/I | Aedes aegypti | IIS6 | Type I & II Pyrethroids | sci-hub.seirac-online.org |

| F1534C | Aedes aegypti | IIIS6 | Type I Pyrethroids | sci-hub.se |

| F1269C | Aedes aegypti | IIIS6 | Pyrethroid | irac-online.org |

| M918L (super-kdr) | Aphis glycines, Musca domestica | IIS4-IIS5 linker | Pyrethroid, DDT | wikipedia.org |

Enhanced Metabolic Detoxification as a Resistance Mechanism

Insects can develop resistance by enhancing their ability to metabolize and detoxify insecticides before they reach their target site. This metabolic resistance is a common and challenging mechanism. researchgate.net

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a crucial role in the detoxification of xenobiotics, including insecticides. Upregulation of these enzymes leads to increased metabolism and breakdown of pyrethroids, rendering them less toxic to the insect. researchgate.net This increased enzymatic activity accelerates the detoxification process, effectively reducing the concentration of the active insecticide reaching the sodium channels. researchgate.net

Non-specific esterases, particularly carboxyl-esterases (COEs), are another class of enzymes involved in metabolic resistance to pyrethroids. These enzymes can hydrolyze the ester bonds present in pyrethroid molecules, breaking them down into less toxic or non-toxic metabolites. researchgate.net Elevated levels or increased activity of these esterases contribute significantly to the insect's ability to rapidly degrade pyrethroids, thereby conferring resistance. researchgate.net

Evolution and Spread of this compound Resistance in Insect Populations

The widespread and often intensive use of chemical insecticides, including pyrethroids like this compound, exerts strong selection pressure on insect populations. This pressure favors individuals that possess pre-existing genetic traits conferring resistance, leading to a rapid increase in the frequency of these resistant genotypes within the population. wikipedia.orgresearchgate.net Insecticide resistance has been documented in over 500 insect species globally, with pyrethroid resistance being particularly widespread due to their extensive use in public health and agriculture. wikipedia.org Beyond target site mutations and metabolic detoxification, other mechanisms such as reduced insecticide penetration through the cuticle or behavioral changes (e.g., avoidance of treated surfaces) can also contribute to the evolution and spread of resistance. croplife.org

Cross-Resistance Dynamics Among Pyrethroid Insecticides

A significant characteristic of pyrethroid resistance is the phenomenon of cross-resistance. This occurs when resistance to one pyrethroid insecticide confers resistance to other structurally related pyrethroids. croplife.org This is largely because compounds within the pyrethroid class generally share a common target site (the voltage-gated sodium channel) and often similar modes of action. Therefore, a genetic mutation or an enhanced detoxification pathway that provides resistance against one pyrethroid is likely to provide a similar level of protection against other pyrethroids.

For instance, resistance mechanisms like kdr mutations or elevated P450 and esterase activities can lead to broad-spectrum pyrethroid resistance. This means that populations resistant to compounds such as Permethrin, Deltamethrin, or Cypermethrin may also exhibit reduced susceptibility to this compound and other pyrethroids like Esfenvalerate, Lambda-cyhalothrin, Bifenthrin, Cyfluthrin, and Fenvalerate. researchgate.netcroplife.org This cross-resistance poses a significant challenge for insecticide resistance management, as it limits the options for rotating or alternating insecticides to maintain efficacy.

Vii. Environmental Fate and Degradation Kinetics of Empenthrin

Photolytic Degradation Pathways of Empenthrin under Environmental Conditions

Photolytic degradation is a significant pathway for the dissipation of pesticides in the environment, particularly on surfaces exposed to sunlight. This process typically involves the absorption of ultraviolet (UV) light by the pesticide molecule, triggering chemical reactions such as homolysis, heterolysis, and photoionization frontiersin.orggdut.edu.cn. These reactions can lead to the transformation of the parent compound into various photoproducts.

For this compound, specific detailed information regarding its photolytic degradation pathways and the identification of its photoproducts under environmental conditions is limited researchgate.net. However, research comparing the photochemical behavior of several household pyrethroid insecticides suggests that this compound exhibits a relatively high photostability among them. In one study involving UV irradiation, this compound was found to be the most photostable compound among allethrin, phenothrin, cyphenothrin, and transfluthrin (B58387), with approximately 50% disappearance after 60 minutes of exposure researchgate.net. This indicates that while photolysis does occur, this compound may persist longer under light exposure than some other pyrethroids.

Microbial Degradation and Bioremediation Potential of this compound

Microbial degradation plays a pivotal role in the environmental breakdown of pyrethroid insecticides, including this compound. While specific microbial degradation pathways and the exact microorganisms responsible for this compound's breakdown are not extensively documented, general mechanisms observed for other pyrethroids can provide context.

Microorganisms, including various bacterial and fungal species, possess the enzymatic machinery to degrade pyrethroids in both liquid cultures and soil environments nih.gov. These microbes can utilize pyrethroids as a carbon and/or nitrogen source or degrade them co-metabolically nih.govresearchgate.net. The primary step in the microbial degradation of most pyrethroids involves the hydrolysis of the ester bond, catalyzed by carboxylesterases (carboxylic-ester hydrolase, EC 3.1.1.1). This enzymatic cleavage yields a carboxylate and an alcohol moiety nih.govfrontiersin.org. Subsequent degradation steps often involve further metabolism of these initial breakdown products, such as the cleavage of diaryl bonds or the degradation of aromatic rings frontiersin.orgresearchgate.net.

Numerous bacterial genera, including Achromobacter, Acidomonas, Bacillus, Brevibacterium, Micrococcus, Ochrobactrum, Pseudomonas, Serratia, Sphingobium, and Clostridium, along with fungal genera such as Aspergillus, Candida, Cladosporium, and Trichoderma, have been identified for their capacity to degrade various pyrethroids nih.govfrontiersin.org. The ability of these microbial communities to detoxify xenobiotic compounds highlights their significant potential for bioremediation, offering a cost-effective and environmentally friendly approach to mitigate pesticide contamination in soils and aquatic systems frontiersin.orgnih.gov.

Environmental Persistence and Half-Life Considerations in Various Matrices

The environmental persistence of this compound, like other pesticides, is influenced by various environmental factors, including temperature, pH, organic matter content, and microbial activity. As previously noted, specific environmental fate data for this compound is scarce orst.edu.

In general, the half-life of a pesticide, defined as the time it takes for half of the initial amount to dissipate or break down, varies significantly across different environmental matrices orst.edu. For pyrethroids as a class, persistence can range widely. For instance, permethrin (B1679614), a well-studied pyrethroid, exhibits diverse half-lives depending on the matrix:

Table 1: Illustrative Half-Life Ranges for Permethrin in Various Environmental Matrices

| Environmental Matrix | Half-Life Range | Source |

| Soil | 11 - 113 days | orst.edu |

| Water Column | 19 - 27 hours | orst.edu |

| Sediment | > 1 year | orst.edu |

| Plant Surfaces | 1 - 3 weeks | orst.edu |

| Indoors | > 20 days | orst.edu |

Note: These values are for Permethrin, a representative pyrethroid, and specific data for this compound may differ. The scarcity of direct this compound half-life data necessitates extrapolation from broader pyrethroid studies.

Pesticides are categorized by their persistence based on half-life: low (<16 days), moderate (16-59 days), and high (>60 days) orst.edu. While this compound is noted as being highly volatile orst.edu, its persistence in specific environmental compartments requires further dedicated research to establish precise half-life values. Pyrethroids tend to adsorb strongly to soil and sediments, which can influence their mobility and degradation rates in these matrices psu.edu.

Characterization of this compound Degradation Products in the Environment

The characterization of degradation products is essential for a complete understanding of a chemical's environmental fate, as these transformation products can sometimes exhibit different, and in some cases, greater toxicity than the parent compound beyondpesticides.orgmdpi.com.

Common metabolites identified from the biodegradation of various pyrethroids often include cyclopropane (B1198618) acid derivatives, 3-phenoxybenzyl alcohol (PBAlc), 3-phenoxybenzaldehyde (B142659) (3-PBA), or 3-phenoxybenzoic acid researchgate.netfrontiersin.org. Subsequent degradation may involve further oxidation or cleavage of aromatic rings researchgate.netresearchgate.net. The absence of specific identified degradation products for this compound underscores a critical data gap in its environmental risk assessment.

Viii. Ecotoxicological Studies of Empenthrin on Non Insect Organisms

Aquatic Ecotoxicity: Effects on Fish and Aquatic Invertebrates

Empenthrin is highly toxic to fish and other aquatic organisms herts.ac.ukchemicalbook.comcontaminantdb.caaccustandard.com. Studies have quantified its acute toxicity to key aquatic species. For instance, the 96-hour LC₅₀ (Lethal Concentration 50%) for Oncorhynchus mykiss (rainbow trout) is reported as 1.7 µg/L wikipedia.orgcontaminantdb.ca. For aquatic invertebrates, the 48-hour EC₅₀ (Effective Concentration 50%) for Daphnia magna is 20 µg/L wikipedia.orgcontaminantdb.ca. These values indicate that even at very low concentrations, this compound can cause significant mortality in aquatic ecosystems.

| Organism Type | Species | Endpoint | Value (µg/L) | Duration | Source |

|---|---|---|---|---|---|

| Fish | Oncorhynchus mykiss | LC₅₀ | 1.7 | 96 hours | wikipedia.orgcontaminantdb.ca |

| Aquatic Invertebrate | Daphnia magna | EC₅₀ | 20 | 48 hours | wikipedia.orgcontaminantdb.ca |

The high aquatic ecotoxicity of this compound is a notable concern, as it can enter aquatic environments through various pathways, despite its low aqueous solubility herts.ac.ukchemicalbook.com.

Terrestrial Ecotoxicity: Impacts on Beneficial Arthropods and Pollinator Species

Information regarding the specific impacts of this compound on beneficial terrestrial arthropods and pollinator species, such as honeybees, bumblebees, mason bees, ladybirds, lacewings, parasitic wasps, predatory mites, and ground beetles, is largely absent or marked as "no data" in comprehensive pesticide databases herts.ac.uk. While this compound is a broad-spectrum insecticide effective against flying pests herts.ac.uk, the lack of specific ecotoxicological data for non-target beneficial insects highlights a knowledge gap. Generally, pyrethroids, as a class, are known to be highly toxic to insects, including beneficial ones and pollinators hbm4eu.eutrellis.netepa.gov. This suggests a potential for this compound to impact these non-target terrestrial invertebrates, even in the absence of direct empirical data for this specific compound trellis.net.

Comparative Ecotoxicity of this compound with Other Pyrethroid Compounds

This compound belongs to the pyrethroid class of insecticides, which are synthetic analogs of natural pyrethrins (B594832) herts.ac.ukhbm4eu.eunih.gov. A common characteristic of pyrethroids is their high toxicity to aquatic organisms and insects hbm4eu.eutrellis.netepa.gov. When comparing this compound's aquatic ecotoxicity to other widely used pyrethroids, a similar pattern of high toxicity emerges.

For example, permethrin (B1679614), another pyrethroid, has a 96-hour LC₅₀ for temperate freshwater fish reported as 0.0125 mg/L (12.5 µg/L) and a 48-hour EC₅₀ for Daphnia magna as 0.0006 mg/L (0.6 µg/L) herts.ac.uk. Deltamethrin is also highly toxic to aquatic life, particularly fish, and honeybees hbm4eu.euwikipedia.orgherts.ac.uk. Cypermethrin is noted for its high toxicity to fish, bees, and aquatic insects wikipedia.orgherts.ac.uk. Esfenvalerate also demonstrates a high level of toxicity to honeybees and aquatic life herts.ac.uk.

| Compound | Organism Type | Endpoint | Value (µg/L) | Duration | Source |

|---|---|---|---|---|---|

| This compound | Oncorhynchus mykiss | LC₅₀ | 1.7 | 96 hours | wikipedia.orgcontaminantdb.ca |

| This compound | Daphnia magna | EC₅₀ | 20 | 48 hours | wikipedia.orgcontaminantdb.ca |

| Permethrin | Temperate Freshwater Fish | LC₅₀ | 12.5 | 96 hours | herts.ac.uk |

| Permethrin | Daphnia magna | EC₅₀ | 0.6 | 48 hours | herts.ac.uk |

| Deltamethrin | Aquatic life (general) | High Toxicity | N/A | N/A | wikipedia.orgherts.ac.ukfishersci.no |

| Cypermethrin | Fish, Aquatic Insects | High Toxicity | N/A | N/A | wikipedia.orgherts.ac.uk |

| Esfenvalerate | Aquatic life (general) | High Toxicity | N/A | N/A | herts.ac.uk |

While specific numerical comparisons across all pyrethroids for every non-target species are complex due to varying study methodologies and available data, the general trend indicates that this compound, like many other pyrethroids, poses a significant ecotoxicological risk to aquatic environments herts.ac.ukhbm4eu.eutrellis.net. The shift in pesticide use towards pyrethroids and neonicotinoids has led to increased toxicity for pollinators and aquatic invertebrates, even as toxicity to vertebrates has decreased trellis.net.

Ix. Synergistic Interactions of Empenthrin with Other Chemical Compounds

Identification of Synergistic Agents Enhancing Empenthrin Efficacy

Several chemical compounds have been identified as effective synergists for pyrethroid insecticides, including this compound. The most prominent among these are Piperonyl Butoxide (PBO) and N-Octyl bicycloheptene dicarboximide (MGK-264). Another notable synergist is S-421, also known as Octachlorodipropyl ether. These synergists are commonly incorporated into pesticide formulations to maximize the insecticidal impact of pyrethroids thegoodscentscompany.comorst.eduwikipedia.orgorst.edufao.orgmdpi.com.

Piperonyl Butoxide (PBO) is a widely used adjuvant in pesticide formulations. Despite having little to no insecticidal activity on its own, it significantly increases the potency of various pesticides, including pyrethrins (B594832), pyrethroids, carbamates, and rotenone (B1679576) thegoodscentscompany.comwikipedia.orgfao.orgpublichealthtoxicology.com. MGK-264 is another synthetic synergist frequently mixed with natural pyrethrins or synthetic pyrethroid insecticides orst.eduorst.eduwikipedia.org. S-421 (Octachlorodipropyl ether) has also been recognized for its synergistic activity with pyrethroid and organophosphorus pesticides mdpi.comherts.ac.uki.moscownih.gov.

X. Advanced Analytical Methodologies for Empenthrin Quantification and Identification

Chromatographic-Mass Spectrometric Techniques for Trace Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the trace analysis of pyrethroids like Empenthrin. cdc.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating this compound from complex sample matrices and providing definitive identification and quantification. cdc.gov

Gas Chromatography is frequently employed for the analysis of volatile and semi-volatile compounds such as pyrethroids. cdc.gov When coupled with a mass spectrometer, GC-MS provides high sensitivity and selectivity. cdc.govnih.gov For pyrethroid analysis, methods often involve sample preparation steps like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to extract and clean up the analytes from the sample matrix before injection into the GC system. nih.govthermofisher.com The mass spectrometer can be operated in different modes, such as selected ion monitoring (SIM), to enhance sensitivity for trace-level detection. researchgate.net GC-MS methods have been developed for determining pyrethroid residues in diverse environmental samples, including water, soil, and sediment, achieving low detection limits. nih.govusgs.gov

Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), has become an increasingly popular alternative for pyrethroid analysis. researchgate.netca.govshimadzu.com LC-MS/MS offers advantages for analyzing thermally unstable or less volatile compounds without the need for derivatization. researchgate.net This technique separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. ca.gov The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity, making it highly suitable for complex matrices like fruits, vegetables, and wastewater. ca.govnih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for Pyrethroid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separates volatile/semi-volatile compounds in the gas phase followed by mass analysis. cdc.gov | Separates compounds in the liquid phase followed by mass analysis. ca.gov |

| Typical Analytes | Volatile and thermally stable pyrethroids. | A wide range of pyrethroids, including less volatile and thermally labile ones. researchgate.net |

| Sample Preparation | Often requires extraction (e.g., SPE, QuEChERS) and sometimes derivatization. nih.govthermofisher.com | Requires extraction; cleanup is crucial to minimize matrix effects. nih.gov |

| Detection Limits | Can reach nanogram per liter (ng/L) or microgram per kilogram (µg/kg) levels. usgs.gov | Can achieve low microgram per kilogram (µg/kg) to nanogram per liter (ng/L) levels. nih.govepa.gov |

| Selectivity | High, especially with selected ion monitoring (SIM) or tandem MS. researchgate.netusgs.gov | Very high, due to the specificity of precursor-to-product ion transitions in MS/MS. ca.gov |

| Common Applications | Environmental samples (water, soil), food products. usgs.govjocpr.com | Food safety, environmental monitoring, biological samples. ca.govnih.gov |

Real-Time Monitoring Techniques for this compound in Vapour Phase (e.g., HS-PTR-MS)

Real-time monitoring of airborne chemicals is essential for understanding exposure dynamics, particularly in indoor environments where insecticides like this compound are used. nih.gov Headspace-Proton-Transfer-Reaction Mass Spectrometry (HS-PTR-MS) is an advanced technique that allows for the online, high-time-resolution measurement of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) like this compound in the vapor phase. nih.govresearchgate.net

The PTR-MS technique is a form of chemical ionization mass spectrometry that utilizes hydronium ions (H₃O⁺) as reagent ions. ionicon.com These ions are generated in a hollow cathode discharge from water vapor. researchgate.net The sample air, containing this compound vapor, is continuously introduced into a drift tube reactor where the proton transfer reaction occurs. researchgate.net H₃O⁺ ions will transfer a proton to most VOCs, including pyrethroids, that have a higher proton affinity than water. ionicon.com This "soft" ionization method typically results in the formation of a protonated parent molecule with minimal fragmentation, simplifying mass spectra interpretation. ionicon.comresearchgate.net

A study demonstrated the capability of HS-PTR-MS for the online measurement of several pyrethroids, including this compound, commonly found in electric vaporizers. nih.govresearchgate.net This technique is particularly valuable because of the high variability of indoor air concentrations during and after the application of household pesticides. nih.govresearchgate.net The high measurement frequency of HS-PTR-MS allows for the detailed tracking of concentration-time profiles, providing key data on peak concentrations and decay kinetics. researchgate.net The ability to detect compounds in real-time at very low concentrations (parts per trillion by volume) makes PTR-MS a powerful tool for exposure science and indoor air quality research. ionicon.commontrose-env.com

Table 2: Key Features of HS-PTR-MS for this compound Vapor Analysis

| Feature | Description | Reference |

| Principle | Soft chemical ionization via proton transfer from H₃O⁺ ions to target analyte molecules. | ionicon.comresearchgate.net |

| Mode of Operation | Real-time, online monitoring without sample preparation or pre-concentration. | nih.govionicon.com |

| Time Resolution | High, allowing for measurements on the order of seconds to minutes. | researchgate.net |

| Sensitivity | High, with detection limits typically in the parts-per-trillion (ppt) to parts-per-billion (ppb) range. | montrose-env.com |

| Selectivity | Based on the mass-to-charge ratio of the protonated molecule; fragmentation is minimal. | nih.govresearchgate.net |

| Application | Monitoring temporal evolution of pesticide concentrations in indoor air during and after use. | nih.govresearchgate.net |

Application of Isotopic Labeling and Radiosynthesis for Research Purposes

Isotopic labeling is a powerful technique used to trace the fate of a molecule through a biological or environmental system. wikipedia.org In the context of this compound research, this involves replacing one or more atoms in the molecule with their stable or radioactive isotopes, a process known as radiosynthesis when a radioisotope is used. wikipedia.orglabcorp.com The most commonly used radioisotope for this purpose in organic molecules is Carbon-14 (¹⁴C). labcorp.comopenmedscience.com

The primary application of ¹⁴C-labeled this compound is in metabolism and environmental fate studies. openmedscience.comresearchgate.net By introducing ¹⁴C-labeled this compound into an organism or an environmental system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). nih.gov This is crucial for understanding how the compound is processed and eliminated by living organisms and how it behaves and degrades in the environment. labcorp.com

The detection of the radiolabel allows for the complete mass balance of the administered compound to be determined. nih.gov Analytical techniques such as liquid scintillation counting and accelerator mass spectrometry are used to quantify the radioactivity in various samples (e.g., tissues, excreta, soil, water). dntb.gov.ua Furthermore, when combined with chromatographic techniques like HPLC and mass spectrometry, isotopic labeling helps in the identification of metabolites. wayne.edunih.gov The radioactive signal pinpoints the fractions containing the parent compound and its derivatives, which can then be structurally elucidated by MS and other spectroscopic methods. wayne.edunih.gov This approach eliminates interference from complex biological matrices and ensures that all metabolites derived from the parent compound are accounted for. wayne.edunih.gov

Table 3: Applications of Isotopic Labeling in this compound Research

| Application Area | Methodology | Research Objective | Reference |

| Metabolism Studies (ADME) | Administration of ¹⁴C-labeled this compound to test organisms. | To determine the pathways of absorption, distribution, biotransformation (metabolism), and excretion. | openmedscience.comnih.gov |

| Metabolite Identification | Coupling radio-detection with HPLC and Mass Spectrometry. | To isolate and identify the chemical structures of metabolites formed in biological systems. | wayne.edunih.gov |

| Environmental Fate | Introduction of ¹⁴C-labeled this compound into soil or water systems. | To study degradation pathways, persistence, and the formation of bound residues in the environment. | labcorp.com |

| Mass Balance Studies | Quantification of radioactivity in all excreta and tissues over time. | To account for the total administered dose and ensure a complete understanding of the compound's disposition. | nih.gov |

Xi. Emerging Research Frontiers and Future Directions for Empenthrin Studies

Exploration of Novel Delivery Systems and Formulations for Empenthrin

This compound is characterized by its high volatility and low aqueous solubility, properties that influence its traditional application as a ready-to-use aerosol or in vaporizers herts.ac.ukmdpi.commdpi.com. Future research frontiers aim to leverage novel delivery systems to enhance its effectiveness, extend its residual activity, and potentially reduce environmental dispersion.

Novel drug delivery systems (NDDS) in a broader sense, which include approaches like nanoparticles, microencapsulation, liposomes, and hydrogels, are being explored to improve drug bioavailability, reduce degradation, and enable targeted delivery ijpsjournal.comnih.govresearchgate.net. While specific detailed research on novel delivery systems exclusively for this compound is not extensively documented in recent public literature, the principles of these advanced formulations could be applied. For instance, encapsulating this compound within polymeric nanoparticles or microcapsules could potentially control its release rate, reduce its volatility, and provide a more sustained insecticidal effect, thereby improving its longevity and efficacy in various environments.

Furthermore, studies investigating the mode of entry of pyrethroids, including this compound, into insect bodies through topical application to specific sites like the mesothoracic spiracle in houseflies, represent a form of delivery system exploration at a fundamental level researchgate.netresearchgate.net. Such research provides insights into optimizing direct contact applications and developing formulations that enhance penetration. The development of electrostatic dusts or sprays and biodegradable encapsulations are emerging technologies in pesticide formulations that could offer innovative avenues for this compound delivery, potentially allowing for more precise and environmentally conscious application mdpi.com.

Development of Advanced Resistance Management Strategies for this compound

This compound, as a pyrethroid, shares the same mode of action (sodium channel modulation) as other compounds in its class herts.ac.ukmdpi.com. While specific recorded resistance to this compound itself has not been identified herts.ac.uk, the widespread occurrence of resistance to pyrethroids in general necessitates proactive and advanced resistance management strategies for any pyrethroid, including this compound, to maintain its long-term efficacy mdpi.complos.org.

Insecticide resistance in pests is a significant challenge in vector control, often arising from several mechanisms:

Metabolic Resistance: This is the most common mechanism, where insects develop enhanced enzyme systems (e.g., cytochrome P450s, esterases, glutathione (B108866) S-transferases) that detoxify insecticides more rapidly irac-online.orgresearchgate.netcroplife.orgresearchgate.net. This can lead to cross-resistance across different insecticide classes irac-online.orgcroplife.org.

Target-Site Resistance: Genetic modifications occur at the insecticide's target site, preventing effective binding and reducing its pesticidal effect. The kdr (knockdown resistance) mutation, for example, affects the sodium channel, the target site for pyrethroids and DDT, leading to resistance irac-online.orgresearchgate.netcroplife.orgresearchgate.net.

Penetration Resistance: The insect cuticle becomes less permeable, slowing the absorption of the insecticide irac-online.orgresearchgate.net.

Behavioral Resistance: Insects detect or recognize the insecticide and actively avoid it irac-online.org.

To combat the development and spread of resistance, future research and implementation strategies for this compound, within the broader pyrethroid context, include:

Insecticide Rotation: Alternating or rotating the use of insecticides with different modes of action is crucial to minimize selection pressure for resistance mdpi.comcroplife.orgresearchgate.netirac-online.orgirac-online.org.

Mixtures and Combinations: Employing mixtures of insecticides with distinct modes of action can delay the emergence of resistance by targeting pests through multiple pathways simultaneously nih.gov.

Integrated Pest Management (IPM): This holistic approach combines chemical control (including judicious use of insecticides like this compound) with cultural, biological, and physical control measures to reduce reliance on single chemical interventions and minimize resistance development mdpi.commdpi.comcroplife.org.

Molecular-Level Investigations: Further research at the molecular level into the precise mode of action of pyrethroids could lead to the development of more specific compounds or strategies to overcome existing resistance mechanisms mdpi.com. There is an ongoing belief that new pyrethroids effective against resistant insect strains can still be discovered nih.gov.

Integration of this compound Research within Broader Pyrethroid Chemistry and Environmental Science

This compound's future research is intrinsically linked to advancements in pyrethroid chemistry and a deeper understanding of its environmental implications. As a synthetic analog of natural pyrethrins (B594832), this compound belongs to a class of insecticides that are generally more stable than their natural counterparts in the environment mdpi.comhbm4eu.eu.

Despite their advantages, pyrethroids, including this compound, are known to be toxic to non-target organisms, particularly aquatic life and beneficial insects herts.ac.ukmdpi.comhbm4eu.euequiterre.org. Environmental fate data for this compound specifically is noted as scarce herts.ac.uk. Therefore, a critical future direction involves filling these data gaps to enable more comprehensive environmental risk assessments.

Integration of this compound research within environmental science involves:

Comprehensive Environmental Fate Studies: Detailed studies on this compound's degradation pathways, persistence, and mobility in various environmental compartments (soil, water, air) are essential to inform responsible use and minimize ecological impact equiterre.org.

Ecotoxicological Assessments: Further research is needed to thoroughly assess its impact on non-target species, especially aquatic organisms, given the high alert for fish and Daphnia acute ecotoxicity herts.ac.ukequiterre.org.

Sustainable Application Practices: Research should focus on developing application technologies that minimize off-target movement and environmental exposure, such as targeted delivery systems discussed in Section 11.1 mdpi.comepa.gov.

Interdisciplinary Collaboration: The complexity of environmental challenges necessitates interdisciplinary and transdisciplinary research, fostering collaboration among chemists, toxicologists, ecologists, and policymakers to develop integrated solutions for pest management and environmental protection frontiersin.orgscione.comyoutube.comthe-ies.org. This includes developing adaptive policy frameworks that can rapidly incorporate new scientific insights frontiersin.org.

Understanding Broader Pyrethroid Impacts: Research on this compound should contribute to the broader understanding of pyrethroid environmental chemistry, including potential endocrine-disrupting properties, although current findings on estrogen receptor binding for pyrethroids are conflicting hbm4eu.eumdpi.com. This integrated approach will ensure that the use of this compound is aligned with principles of environmental sustainability and public health.

Compound Names and PubChem CIDs

Q & A

Q. What are the critical steps in the chemical synthesis of empenthrin, and how can researchers optimize reaction conditions?

this compound is synthesized via a two-step pathway starting with compound 8 and chlorostyrene (24 ) to form intermediate 25 , followed by derivatization to the final product . Key optimization considerations include:

- Temperature control : Pyrethroid synthesis often requires precise thermal conditions to avoid side reactions.

- Catalyst selection : Transition-metal catalysts (e.g., palladium) may enhance yield in cross-coupling steps.

- Purification methods : Chromatographic techniques (HPLC, GC-MS) are critical for isolating high-purity this compound. Example workflow:

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Compound 8 + Chlorostyrene (24) | 80°C, 12h | Intermediate 25 | 65–70 |

| 2 | Intermediate 25 | Derivatization (NaOH, EtOH) | This compound | 85–90 |

Q. What analytical techniques are recommended for characterizing this compound’s structural and purity profile?

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm bond formation and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : For definitive structural elucidation, particularly if novel polymorphs are suspected .

- Elemental Analysis : To verify purity (>98% is standard for publication-ready compounds) .

Q. How should researchers design bioassays to evaluate this compound’s insecticidal efficacy?

Follow standardized protocols for pyrethroids:

- Test organisms : Use model insects (e.g., Musca domestica or Aedes aegypti) with documented susceptibility .

- Exposure routes : Compare topical application, vapor action, and residual contact.

- Dosage gradients : Include LD/LC calculations with 95% confidence intervals . Example variables:

| Variable | Controlled Range |

|---|---|

| Temperature | 25±2°C |

| Humidity | 60±5% |

| Exposure time | 1–24h |

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

Contradictions often arise from differing experimental conditions (e.g., soil pH, microbial activity). Methodological solutions include:

- Standardized degradation studies : Use OECD Guideline 307 (soil) or 308 (aquatic) protocols to ensure comparability .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., organic carbon content).

- Isotopic labeling : Track C-empenthrin to differentiate biotic vs. abiotic degradation pathways .

Q. What experimental designs address the carcinogenicity data gap identified in regulatory assessments?

To fulfill EU Regulation 528/2012 requirements:

- In vitro assays : Conduct Ames tests (bacterial reverse mutation) and mammalian cell mutagenicity (e.g., MLA) .

- Chronic rodent studies : Design 24-month bioassays with dose-response modeling (e.g., 0, 10, 100, 1000 mg/kg diet).

- Omics integration : Use transcriptomics/proteomics to identify early biomarkers of carcinogenic potential .

Q. How does spiracle blockage in insects alter this compound’s knockdown kinetics, and what does this imply for resistance mechanisms?

Key findings from Musca domestica studies show:

- Knockdown time (KT) : Increased by 2.3× when mesothoracic spiracles are blocked, indicating spiracular uptake is a primary entry route .

- Resistance implications : Overexpression of cuticular proteins or spiracle occlusion (e.g., wax deposition) may reduce this compound efficacy. Experimental recommendations:

- Comparative bioassays : Test spiracle-blocked vs. intact insects under identical conditions.

- Electrophysiology : Measure neuronal response latency to differentiate contact vs. respiratory toxicity .

Methodological Best Practices

Q. How should researchers statistically analyze dose-response data for this compound bioassays?

Use probit or logit regression models to calculate LC/LD values. Validate assumptions with:

- Goodness-of-fit tests : Pearson’s chi-square or Hosmer-Lemeshow.

- Heterogeneity adjustment : Include random effects if multiple insect strains are tested . Example code framework (R):

library(drc)

model <- drm(mortality \~ dose, data = empenthrin_data, fct = LL.3())

summary(model)

ED(model, respLev = 50, interval = "delta")

Q. What strategies mitigate this compound’s photodegradation in field studies?

- UV stabilizers : Add 0.1% benzophenone derivatives to formulations.

- Microencapsulation : Use polyurea/polyurethane coatings to slow release.

- Timing adjustments : Apply during low-UV periods (e.g., dusk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.